Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes both ester and aromatic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The aromatic ring may also interact with enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-2-(diethoxycarbonyl)-3-phenylprop-2-enoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and properties.
Mthis compound: The ethyl ester is replaced with a methyl ester, affecting the compound’s solubility and reactivity.
The unique structure of this compound, particularly the presence of both ester and aromatic functionalities, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
14656-24-7 |
---|---|
Molecular Formula |
C16H23O5P |
Molecular Weight |
326.32 g/mol |
IUPAC Name |
ethyl (E)-2-diethoxyphosphoryl-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H23O5P/c1-5-19-16(17)15(22(18,20-6-2)21-7-3)12-14-10-8-13(4)9-11-14/h8-12H,5-7H2,1-4H3/b15-12+ |
InChI Key |
JGCLOKQRUSPYRU-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/P(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.